Enantiomeric Purity Specification: D-Cha-OBzl·HCl vs. L-Enantiomer and Racemic Alternatives
The commercial specification for benzyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride includes a defined enantiomeric impurity limit: enantiomer ≤0.5% by HPLC, with overall chemical purity ≥97% [1]. In contrast, the corresponding L‑enantiomer (H‑L‑Cha‑OBzl·HCl, CAS 138022‑95‑4) is often supplied without a published enantiomeric impurity specification, and racemic or scalemic mixtures of D/L‑Cha‑OBzl carry the inherent risk of unpredictable biological activity when incorporated into peptides . For procurement decisions, the quantified chiral purity threshold enables direct quality‑by‑design control in peptide manufacturing, whereas racemic or unspecified alternatives require additional in‑house purification and chiral analytical validation [2].
| Evidence Dimension | Enantiomeric impurity specification (HPLC) |
|---|---|
| Target Compound Data | Enantiomer ≤0.5% (HPLC); chemical purity ≥97% |
| Comparator Or Baseline | L‑enantiomer (H‑L‑Cha‑OBzl·HCl, CAS 138022‑95‑4): no published enantiomeric impurity limit; racemic D/L‑Cha‑OBzl: undefined chiral composition |
| Quantified Difference | Target compound guarantees ≥99.5% enantiomeric excess; comparators lack equivalent specification |
| Conditions | Commercial QC specification (Watanabe Chemical Industries, M02436); comparator data from vendor listings (Chemsrc CAS 138022-95-4) |
Why This Matters
A documented enantiomeric impurity limit ≤0.5% minimizes the risk of introducing the wrong stereoisomer into a peptide sequence, which can alter receptor pharmacology, as shown by the position‑dependent antagonist activity of Cha in angiotensin II analogues.
- [1] Watanabe Chemical Industries. H-D-Cha-OBzl·HCl, CAS 266690-58-8, Specification: Purity (HPLC) ≥97%, Stereoisomers (HPLC) Enantiomer ≤0.5%. Available at: https://www.watanabechem.co.jp/search/details.php?code=M02436 View Source
- [2] Hondrelis J, Matsoukas J, Cordopatis P, Ganter RC, Franklin KJ, Moore GJ. Synthesis and biological activities of angiotensin II and Sarmesin analogues containing cyclohexylalanine. Int J Pept Protein Res. 1991 Jan;37(1):21-29. PMID: 2045217. View Source
